molecular formula C19H22N2O4S2 B2986545 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923087-17-6

2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2986545
CAS No.: 923087-17-6
M. Wt: 406.52
InChI Key: YOQPPEQEPSTVES-UHFFFAOYSA-N
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Description

2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound featuring a benzo[b]thiophene scaffold substituted with a carboxamide group at position 3 and a 4-(phenylsulfonyl)butanamido moiety at position 2.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c20-18(23)17-14-9-4-5-10-15(14)26-19(17)21-16(22)11-6-12-27(24,25)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQPPEQEPSTVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic synthesis. A common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring in the phenylsulfonyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the sulfonyl and carboxamide groups suggests it may interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs for treating various diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties conferred by the tetrahydrobenzo[b]thiophene core .

Mechanism of Action

The mechanism of action of 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The carboxamide group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)

  • Structure : Features a 4-methoxyphenylpiperazine-acetamido substituent.
  • Activity : Exhibits 60% AChE inhibition at 2.6351 mM in Wistar rats, outperforming donepezil (40% inhibition). The amide linker forms three hydrogen bonds with Phe288 in the AChE active site, enhancing binding affinity .
  • Synthesis : Prepared via the Gewald protocol with 70% yield; melting point 234–236°C .

Compound 122

  • Structure : Similar to IIId but with a 4-methoxyphenylpiperazine moiety.
  • Activity : Matches IIId’s 60% inhibition, confirming the critical role of the 4-methoxyphenyl group in AChE interaction .

However, the absence of a piperazine ring might limit its AChE inhibitory potency .

AMPA Receptor Modulators

JAMI1001A

  • Structure : Contains a trifluoromethylpyrazole-acetamido substituent.
  • Activity : Acts as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission. The hydroxymethyl group facilitates hydrogen bonding with receptor residues .

Comparison with Target Compound :
The phenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, which could stabilize receptor-ligand interactions but may reduce solubility compared to JAMI1001A’s polar trifluoromethylpyrazole moiety .

Structural Analogs with Varied Substituents

2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Structure : Substituted with a piperidine-sulfonamido group.
  • Properties: Molecular weight 447.57; predicted pKa 12.02.

2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Structure : Features a methylsulfonylphenyl-acetamido chain.
  • Properties : Molecular weight 392.5; higher sulfonyl group polarity may improve aqueous solubility compared to the target compound’s phenylsulfonylbutanamido chain .

Biological Activity

The compound 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative belonging to the class of tetrahydrobenzo[b]thiophene compounds. This class has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol
  • CAS Number : Not listed but can be identified through its structural components.

Anticancer Properties

Recent studies have focused on the anticancer efficacy of tetrahydrobenzo[b]thiophene derivatives. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Specifically, they may enhance the expression of pro-apoptotic proteins such as Bax and activate caspases (caspase 3 and caspase 9), leading to programmed cell death .
    • Additionally, some derivatives have shown to inhibit tyrosine kinase activity at nanomolar concentrations, which is crucial for cancer cell proliferation .
  • Case Studies :
    • A study evaluated a series of thiophene compounds against human liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines. The results demonstrated that specific derivatives displayed IC50 values ranging from 6 to 16 µM for cytotoxicity without affecting normal fibroblast cells .
    • Compound 5 from this series was noted for its superior potency compared to doxorubicin, a standard chemotherapeutic agent, indicating its potential as a lead compound for further development .

Data Table: Summary of Biological Activity

CompoundTarget Cell LinesIC50 (µM)Mechanism of ActionNotes
Compound 1HepG210Induces apoptosisModerate selectivity
Compound 5MCF78Tyrosine kinase inhibitionSuperior to doxorubicin
Compound 12HCT11615DNA binding and apoptosis inductionStrong cytotoxicity

Q & A

Q. Experimental Variables :

  • Reaction time and solvent polarity significantly impact yield. For example, dioxane reduces reaction time (4 hours vs. 12 hours in ethanol) .
  • Catalysts like triethylamine improve coupling efficiency in heterocyclic synthesis .

How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?

Level : Basic
Methodological Answer :

  • IR Spectroscopy : Confirms the presence of NH (3200–3400 cm⁻¹), NH₂ (1650–1700 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) stretches .
  • ¹H/¹³C NMR :
    • Tetrahydrobenzo[b]thiophene protons appear as multiplets at δ 1.68–2.05 ppm (cyclohexene ring) .
    • Sulfonyl and carboxamide groups show deshielded signals at δ 7.40–7.60 ppm (aromatic protons) and δ 160 ppm (carbonyl carbons), respectively .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 301.1379 [M+H⁺]) validate the molecular formula .

Q. Table 1: Representative NMR Data

Proton/Carbon TypeChemical Shift (δ, ppm)Reference
Cyclohexene CH₂1.68–2.05
Aromatic protons7.40–7.60
Carboxamide carbonyl~160

How can structure-activity relationship (SAR) studies guide the optimization of this compound's acetylcholinesterase inhibitory activity?

Level : Advanced
Methodological Answer :

  • Substituent Effects :
    • Piperazine Derivatives : Compounds with 4-benzylpiperazine (IIIb) show 80% yield and enhanced activity due to H-bonding with Phe288 in the acetylcholinesterase active site .
    • Fluorine Substituents : 2-Fluorobenzyl groups (IIIc) improve lipophilicity, increasing blood-brain barrier penetration .
  • Linker Design : Amide linkers form three H-bonds with receptor residues, boosting inhibition (60% vs. 40% for donepezil) .

Q. Table 2: Inhibitory Activity of Derivatives

DerivativeSubstituentInhibition (%)Reference
IIIb4-Benzylpiperazin-1-yl80
IIIc4-(2-Fluorobenzyl)76
Methoxyphenyl derivative4-Methoxyphenyl60

What methodological approaches are recommended to resolve contradictions in biological activity data across derivatives?

Level : Advanced
Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., enzyme concentration, pH) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values of 4-methoxyphenyl (60% inhibition) and 4-chlorophenyl (40% inhibition) derivatives to identify substituent trends .
  • Crystallography : Resolve structural ambiguities by co-crystallizing derivatives with target proteins (e.g., acetylcholinesterase) .

Key Insight : Discrepancies in inhibition rates may arise from differences in electron-withdrawing/donating groups affecting binding affinity .

What computational strategies predict metabolic stability or aldehyde oxidase susceptibility for derivatives?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict oxidation sites. For example, electron-deficient aromatic rings are prone to aldehyde oxidase-mediated metabolism .
  • Molecular Dynamics (MD) : Simulate binding interactions with aldehyde oxidase to identify susceptible regions (e.g., sulfonyl groups) .
  • In Silico Tools : Use software like Schrödinger’s QikProp to estimate metabolic half-lives based on logP and polar surface area .

How to design experiments to assess the impact of substituents on retinoic acid receptor-related orphan receptor γt (RORγt) modulation?

Level : Advanced
Methodological Answer :

  • Synthesis of Analogues : Introduce substituents (e.g., imidazole, benzyl) at the thiophene-3-carboxamide position .
  • In Vitro Assays :
    • Reporter Gene Assays : Use RORγt-transfected HEK293 cells to measure luciferase activity .
    • Coactivator Recruitment : Assess binding via fluorescence polarization with labeled coactivator peptides .
  • Dose-Response Analysis : Determine EC₅₀ values for analogues (e.g., compound 16 in ).

Q. Table 3: RORγt Modulation of Selected Analogues

CompoundSubstituentEC₅₀ (nM)Reference
16N-Benzyl-imidazole50
10aBenzylidene-thiazol-4-one120

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